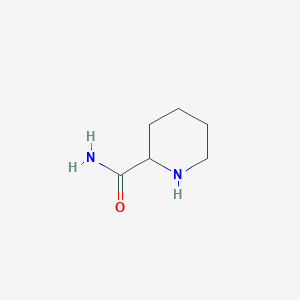

Piperidine-2-carboxamide

Description

Properties

IUPAC Name |

piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(9)5-3-1-2-4-8-5/h5,8H,1-4H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMBESZRBTVIOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901505 | |

| Record name | NoName_631 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19889-77-1 | |

| Record name | Pipecolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019889771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Piperidinecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Piperidine-2-carboxamide CAS number and chemical data

An In-Depth Technical Guide to N-(2,6-Dimethylphenyl)piperidine-2-carboxamide and Its Chiral Analogs

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the this compound Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, serving as a fundamental heterocyclic system in a vast array of pharmaceuticals.[1][2] Its derivatives are integral to drugs across numerous therapeutic areas, including oncology, virology, and neurology.[1][2] Within this broad class, the this compound scaffold represents a critical pharmacophore, particularly in the development of analgesic and anti-inflammatory agents.[3][4]

This guide focuses on a prominent member of this family, N-(2,6-Dimethylphenyl)this compound , a versatile compound that serves as a key intermediate in pharmaceutical synthesis and a significant metabolite of widely used local anesthetics.[3][5] Its structural relationship to drugs like bupivacaine and ropivacaine makes it a subject of considerable interest for researchers in drug development, medicinal chemistry, and organic synthesis.[3] We will explore its chemical identity, synthesis, applications, and safety considerations, providing a comprehensive resource for scientific professionals. This document distinguishes between the racemic mixture and its specific stereoisomers, which often exhibit distinct biological activities and properties.[6]

Part 1: Core Chemical Identity and Physicochemical Properties

N-(2,6-Dimethylphenyl)this compound exists as a racemic mixture and as individual enantiomers, primarily the (S)-enantiomer, which is of significant pharmaceutical relevance. It is crucial to distinguish between these forms, as their chemical and biological properties can differ.

-

Racemic N-(2,6-Dimethylphenyl)this compound: Also known by its synonym, N-Desbutyl Bupivacaine, this is a major metabolite of the local anesthetic Bupivacaine.[3][5][7]

-

(S)-N-(2,6-Dimethylphenyl)this compound: This enantiomer is known as N-Despropyl Ropivacaine and is recognized as Ropivacaine Impurity B in the European Pharmacopoeia (PhEur).[4]

The core chemical structure is depicted below:

Caption: General Structure of N-(2,6-Dimethylphenyl)this compound.

Physicochemical Data Summary

The following table summarizes the key quantitative data for the racemic and (S)-enantiomeric forms of the compound.

| Property | Racemic Form | (S)-Enantiomer | References |

| CAS Number | 15883-20-2 | 27262-40-4 | [3][5][7] |

| Molecular Formula | C₁₄H₂₀N₂O | C₁₄H₂₀N₂O | [3] |

| Molecular Weight | 232.33 g/mol | 232.33 g/mol | [3] |

| Appearance | White to almost white crystalline powder | White to off-white crystalline powder | [3][4] |

| Melting Point | 114 - 118 °C | 129 - 133 °C | [3][4][7] |

| Boiling Point | ~392.3 °C at 760 mmHg | ~392 °C (Lit.) | [4][5] |

| Purity | ≥ 98% (HPLC) | >98.0% (HPLC) | [3] |

| Specific Optical Rotation | Not Applicable | +47° to +51° (c=1, 1mol/L HCl) | [4] |

| Storage Conditions | 2 - 8 °C | Room Temperature | [3][4] |

| PubChem ID | 115282 | 115282 | [3][4] |

| MDL Number | MFCD01701244 | MFCD09038786 | [3] |

Part 2: Synthesis and Reaction Mechanisms

The synthesis of N-(2,6-dimethylphenyl)this compound is a critical process for its use as a pharmaceutical intermediate. A common and efficient method involves the amidation of a piperidine-2-carboxylic acid derivative with 2,6-dimethylaniline.[8]

Causality in Experimental Design

The choice of synthetic route is driven by the need for high yield, purity, and cost-effectiveness, especially for industrial-scale production.[8] The process typically begins with the activation of the carboxylic acid group of 2-piperidinecarboxylic acid. This is necessary because carboxylic acids are generally not reactive enough to form an amide bond directly with an aniline under mild conditions. Activation is usually achieved by converting the carboxylic acid into a more reactive acyl halide (e.g., an acyl chloride). This intermediate is highly electrophilic and readily reacts with the nucleophilic nitrogen of 2,6-dimethylaniline to form the desired amide bond. The final neutralization step is crucial to deprotonate the product and facilitate its isolation as a free base.

General Synthesis Workflow

Caption: Generalized workflow for the synthesis of N-(2,6-dimethylphenyl)this compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis based on established methods.[8]

Objective: To synthesize N-(2,6-dimethylphenyl)this compound with a high yield (>85%).

Materials:

-

2-Piperidinecarboxylic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Halogenating agent (e.g., Thionyl chloride, SOCl₂)

-

2,6-Dimethylaniline (2,6-xylidine)

-

An appropriate solvent (e.g., Dichloromethane, DCM)

-

A suitable base for neutralization (e.g., Sodium hydroxide, NaOH)

Procedure:

-

Salification: In a reaction vessel, 2-piperidinecarboxylic acid is reacted with concentrated hydrochloric acid. The mixture is refluxed to form the hydrochloride salt. This step protects the piperidine nitrogen and improves handling.

-

Activation (Halogenation): The resulting salt is treated with a halogenating agent, such as thionyl chloride, under controlled temperature conditions. This converts the carboxylic acid group into a highly reactive acyl chloride intermediate. The reaction is typically performed in an inert solvent.

-

Amidation: The activated acyl chloride is then reacted with 2,6-dimethylaniline. The aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the amide linkage. This step is usually carried out at a low temperature to control the reaction's exothermicity.

-

Neutralization and Isolation: After the reaction is complete, the mixture is neutralized with an aqueous alkali solution (e.g., NaOH). This deprotonates the piperidine nitrogen and any excess acid, allowing the final product to precipitate or be extracted.

-

Purification: The crude product is collected, typically by filtration, and then purified. Purification can be achieved through recrystallization from a suitable solvent to obtain the final product with high purity and a melting point of approximately 118-120 °C.[8]

This self-validating protocol ensures high yield and purity, which can be confirmed by standard analytical techniques such as HPLC for purity assessment and melting point determination.

Part 3: Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and its ability to form key interactions with biological targets.[6]

1. Intermediate in Pharmaceutical Synthesis

The primary application of N-(2,6-dimethylphenyl)this compound is as a key intermediate and building block in the synthesis of pharmaceuticals.[3][4] Its structural similarity to local anesthetics makes it an essential starting point or reference compound in the development of new analgesics and anti-inflammatory medications.[3] Researchers can modify its structure to enhance efficacy, improve safety profiles, or alter pharmacokinetic properties.[3]

2. Neuroscience Research

This compound is utilized in neuroscience to study neurotransmitter systems and their modulation.[3] Its relationship to channel-blocking anesthetics makes it a useful tool for investigating the mechanisms of action of potential treatments for neurological disorders and for understanding mood and cognition.[3]

3. Development of Novel Therapeutic Agents

The core structure is not limited to anesthetics. Research has shown that piperidine carboxamide derivatives can be potent and selective inhibitors of various enzymes.

-

Anti-malarial Agents: Piperidine carboxamides have been identified as potent, reversible, and species-selective inhibitors of the Plasmodium falciparum proteasome, a key target for anti-malarial drugs.[9] These compounds bind to a non-conserved pocket, offering a pathway to develop new treatments with a low propensity for resistance.[9]

-

Calpain Inhibitors: Derivatives of piperidine carboxamide have been synthesized and evaluated as inhibitors of calpain, a cysteine protease.[10] Certain keto amide derivatives showed high potency (Ki values as low as 9 nM) and selectivity over related proteases, indicating potential as anticonvulsant agents.[10]

4. Chiral Scaffolds in Drug Design

The introduction of chirality at the 2-position of the piperidine ring is a critical strategy in modern drug design.[6] Using a specific enantiomer, such as (S)-N-(2,6-dimethylphenyl)this compound, can lead to:

-

Enhanced Biological Activity and Selectivity: Chiral molecules can fit more precisely into the asymmetric binding sites of biological targets like enzymes and receptors.[6]

-

Improved Pharmacokinetic Properties: Stereochemistry can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Reduced Toxicity: Often, the desired therapeutic effect resides in one enantiomer, while the other may be inactive or contribute to side effects.[6]

Part 4: Safety, Handling, and Regulatory Information

Working with N-(2,6-dimethylphenyl)this compound and related piperidine derivatives requires adherence to strict safety protocols.

Hazard Identification

Based on available data for related compounds and the parent piperidine structure, the following hazards should be considered:

-

Toxicity: The compound is classified as toxic if swallowed.[5]

-

Irritation: Like many amine-containing compounds, it may cause skin, eye, and respiratory irritation.[11]

-

Flammability: The parent compound, piperidine, is a highly flammable liquid.[12][13] While the carboxamide derivative is a solid, appropriate care should be taken with solvents during synthesis and handling.

GHS Hazard and Precautionary Statements

The following GHS information is associated with N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide (CAS: 15883-20-2):[5]

-

Signal Word: Danger

-

Hazard Statements: H301 (Toxic if swallowed)

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[13]

-

P270: Do not eat, drink or smoke when using this product.[13]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[13]

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Recommended Handling Procedures

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12][14] Eyewash stations and safety showers should be readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][11]

References

-

N-(2,6-Dimethylphenyl)this compound. Chem-Impex. [Link]

-

CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide. Chemsrc. [Link]

-

(S)-N-(2,6-Dimethylphenyl)this compound. Chem-Impex. [Link]

-

(S)-piperidine-2-carboxamide. PubChem. [Link]

-

Lawong, A. et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. [Link]

- Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.

-

Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

-

Abdelshaheed, M. M. et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]

-

Lubisch, W. et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

(2S)-1-butyl-N-(2,6-dimethylphenyl)this compound Hydrochloride SDS. XiXisys. [Link]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Safety Data Sheet: Piperidine. Carl ROTH. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. ChemRxiv. [Link]

-

Piperidine (YMDB01338). Yeast Metabolome Database. [Link]

-

Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. GSK. [Link]

-

Understanding Piperidine: Properties, Uses, and Safety Precautions. Oreate AI Blog. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide | Chemsrc [chemsrc.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. N-(2,6-Dimethylphenyl)this compound | 15883-20-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]

- 9. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 27262-48-2 Name: (2S)-1-butyl-N-(2,6-dimethylphenyl)this compound Hydrochloride (2S)-1-butyl-N-(2,6-dimethylphenyl)this compound hydrochloride [xixisys.com]

The Piperidine Scaffold: A Privileged Structure in Modern Anticancer Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperidine ring, a ubiquitous nitrogen-containing heterocycle, stands as a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in diverse molecular interactions have rendered it a "privileged scaffold" in medicinal chemistry, particularly in the relentless pursuit of novel anticancer therapeutics.[2] This technical guide provides a comprehensive exploration of the anticancer properties of piperidine derivatives, delving into their multifaceted mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies pivotal for their evaluation. We will dissect key signaling pathways modulated by these compounds, present detailed protocols for essential in vitro assays, and highlight clinically relevant examples, offering a robust resource for professionals engaged in oncology drug discovery and development.

Introduction: The Significance of the Piperidine Moiety in Oncology

Piperidine, a simple six-membered heterocyclic amine, is a recurring motif in a vast array of biologically active molecules.[3] Its presence is not merely incidental; the piperidine ring's stereochemistry and its capacity to serve as a versatile scaffold for functionalization allow for the precise spatial orientation of pharmacophoric groups, enabling potent and selective interactions with biological targets.[4] In the realm of oncology, piperidine derivatives have demonstrated remarkable efficacy against a spectrum of cancers, including breast, prostate, lung, colon, and ovarian cancers.[3] Their therapeutic potential is underscored by their inclusion in the structures of established anticancer agents like vinblastine and the modern targeted therapy, niraparib.[1][5] This guide aims to provide an in-depth, technical overview of the critical aspects of piperidine-based anticancer drug discovery, from mechanistic understanding to practical experimental execution.

Mechanisms of Anticancer Action: A Multi-pronged Assault on Malignancy

Piperidine derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. This pleiotropic activity is a key attribute that makes them attractive candidates for further development.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A primary mechanism by which many piperidine derivatives eliminate cancer cells is through the induction of apoptosis. This is often achieved by targeting key players in the intrinsic and extrinsic apoptotic pathways. For instance, certain derivatives have been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards cell death.[3] This disruption of mitochondrial membrane potential leads to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis.[3] A notable example is compound 17a, which induces apoptosis in prostate cancer cells by modulating the levels of Bax and Bcl-2.[3]

Modulation of Key Signaling Pathways

The aberrant activation of signaling pathways is a hallmark of cancer, and piperidine derivatives have been shown to effectively target these dysregulated networks.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in many cancers.[6] Piperidine-based compounds have been developed as potent inhibitors of key kinases within this pathway, such as Akt (Protein Kinase B).[7] By blocking the phosphorylation and subsequent activation of Akt, these derivatives can halt the downstream signaling cascade that promotes cancer cell proliferation and survival.[6][8]

Signaling Pathway Diagram: PI3K/Akt Inhibition by Piperidine Derivatives

Caption: Inhibition of the PI3K/Akt signaling pathway by piperidine derivatives.

Nuclear factor-kappa B (NF-κB) is a family of transcription factors that play a pivotal role in inflammation, immunity, and cancer by regulating the expression of genes involved in cell proliferation and survival.[9] Constitutive activation of the NF-κB pathway is a common feature in many tumors. Piperidine derivatives have been identified that can inhibit NF-κB signaling, thereby suppressing the expression of its target genes and leading to decreased cancer cell viability.[3]

Signaling Pathway Diagram: NF-κB Inhibition by Piperidine Derivatives

Caption: Inhibition of the NF-κB signaling pathway by piperidine derivatives.

Tubulin Polymerization Inhibition

The microtubule network is essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[9] Piperidine derivatives, acting as tubulin polymerization inhibitors, can disrupt this dynamic process. By binding to tubulin, they prevent its assembly into microtubules, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[10] This mechanism is shared by the well-known piperidine-containing natural product, vinblastine.[11]

Diagram: The Dynamics of Microtubule Polymerization and Inhibition

Caption: Inhibition of microtubule polymerization by piperidine derivatives.

PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of single-strand DNA breaks.[12] In cancers with mutations in the BRCA1 or BRCA2 genes, which are essential for homologous recombination-mediated double-strand break repair, the inhibition of PARP creates a state of "synthetic lethality."[12] The accumulation of unrepaired DNA damage leads to cell death. The clinically approved anticancer drug niraparib, which features a piperidine ring, is a potent PARP inhibitor.[5] The development of piperidine-based PARP inhibitors represents a significant advancement in targeted cancer therapy.[13]

Structure-Activity Relationship (SAR) Studies: Designing Potent and Selective Inhibitors

The anticancer activity of piperidine derivatives is highly dependent on their chemical structure. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

Substitution on the Piperidine Ring: The position and nature of substituents on the piperidine ring can dramatically influence biological activity. For example, introducing specific groups at the 2-position of the piperidine ring has been shown to enhance aqueous solubility.

-

N-Substituents: The substituent on the piperidine nitrogen is a key determinant of activity. In a series of vindoline-piperazine conjugates, derivatives with N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl substituents on the piperazine ring displayed the most potent antiproliferative activity.[11]

-

Linker Moiety: When the piperidine ring is part of a larger molecule, the nature of the linker connecting it to other pharmacophores is critical. In the development of dual PARP/NAMPT inhibitors, a piperidine-sulfone-benzyl linker was found to be optimal for achieving potent dual inhibition.[14]

Essential Experimental Protocols for Evaluation

The preclinical evaluation of piperidine derivatives relies on a suite of robust in vitro assays to determine their cytotoxic and mechanistic properties.

Cell Viability and Cytotoxicity Assays

These assays are the first step in assessing the anticancer potential of a compound.

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[15] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[16]

-

Compound Treatment: Treat the cells with various concentrations of the piperidine derivative and incubate for a specified period (e.g., 72 hours).[16]

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[16]

-

Incubation: Incubate the plate for 1.5 hours at 37°C.[16]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[16]

The SRB assay is a colorimetric assay based on the binding of the anionic dye sulforhodamine B to basic amino acid residues of cellular proteins under acidic conditions.[14] The amount of bound dye is proportional to the total cellular protein mass, which correlates with cell number.

Step-by-Step Protocol for SRB Assay:

-

Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay.

-

Cell Fixation: After the treatment period, fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[17]

-

Washing: Wash the plates four times with slow-running tap water to remove the TCA.[17]

-

SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[17]

-

Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[17]

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[17]

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[17]

Experimental Workflow: Cell Viability Assays

Caption: Workflow for assessing cell viability using MTT and SRB assays.

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

Step-by-Step Protocol for Annexin V/PI Staining:

-

Cell Culture and Treatment: Culture and treat cells with the piperidine derivative as desired.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Cell Migration Assays

This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.[11]

Step-by-Step Protocol for Wound Healing Assay:

-

Create a Confluent Monolayer: Seed cells in a culture plate and grow them to 70-80% confluence.[11]

-

Create the Wound: Create a scratch in the cell monolayer using a sterile pipette tip.

-

Wash: Gently wash the cells with PBS to remove detached cells and debris.

-

Add Treatment: Add fresh medium containing the piperidine derivative at the desired concentration.

-

Image Acquisition: Capture images of the wound at time zero and at subsequent time points (e.g., every 6-12 hours).

-

Data Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected piperidine derivatives against various human cancer cell lines, expressed as GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values.

| Compound ID | Cancer Cell Line | Assay Type | GI50 / IC50 (µM) | Reference |

| Compound 1 | PC-3 (Prostate) | SRB | 6.3 | [4] |

| Compound 25 | PC-3 (Prostate) | SRB | 6.4 | [4] |

| RAJI | MDA-MB-231 (Breast) | MTT | 20 µg/mL | [18] |

| RAJI | MDA-MB-468 (Breast) | MTT | 25 µg/mL | [18] |

| Piperine | KB (Oral Squamous) | Not Specified | Effective at 100-200 | [3] |

| 10c (Dual PARP/NAMPT Inhibitor) | Not Specified | Enzyme Assay | PARP1 IC50: 0.0011 | [14] |

| 10c (Dual PARP/NAMPT Inhibitor) | Not Specified | Enzyme Assay | NAMPT IC50: 0.015 | [14] |

Clinical Significance and Future Perspectives

The clinical relevance of the piperidine scaffold is firmly established with the approval of drugs like niraparib for the treatment of ovarian cancer.[5] The success of such agents highlights the therapeutic potential of targeting DNA repair pathways with piperidine-based inhibitors. Furthermore, the diverse mechanisms of action of piperidine derivatives suggest their potential application in combination therapies to overcome drug resistance and enhance therapeutic efficacy.

The future of piperidine-based anticancer drug discovery lies in the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of new targets, such as the tumor microenvironment and cancer stem cells, will undoubtedly open new avenues for the development of next-generation piperidine-containing therapeutics.[3][19] The continued application of advanced synthetic methodologies and a deeper understanding of the complex biology of cancer will ensure that the piperidine scaffold remains a central and invaluable component in the armamentarium against this devastating disease.

References

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). MDPI. Retrieved January 24, 2026, from [Link]

-

Chemical structures of anticancer piperidine derivatives. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. Retrieved January 24, 2026, from [Link]

-

PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. (2022). Bentham Science. Retrieved January 24, 2026, from [Link]

- US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof. (n.d.). Google Patents.

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved January 24, 2026, from [Link]

-

Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

Role of the NFκB-signaling pathway in cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Targeting the PI3K signaling pathway in cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

MTT (Assay protocol). (2023). Protocols.io. Retrieved January 24, 2026, from [Link]

-

Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

NF‐κB signaling in inflammation and cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

SRB assay for measuring target cell killing V.1. (2023). Protocols.io. Retrieved January 24, 2026, from [Link]

-

Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal. Retrieved January 24, 2026, from [Link]

-

Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 24, 2026, from [Link]

-

A summary of PARP inhibitor's mechanism of action. On the top is a PARP... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Structure, polymerization and depolymerization of microtubules. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025). Retrieved January 24, 2026, from [Link]

-

PI3K-AKT Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 24, 2026, from [Link]

-

Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

NF-κB signaling pathway in cancer stem cells. The top of the diagram... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Wound Healing and Migration Assays. (n.d.). ibidi. Retrieved January 24, 2026, from [Link]

-

Synthesis of niraparib (XXXII). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

MICROTUBULE POLYMERIZATION DYNAMICS. (n.d.). Annual Reviews. Retrieved January 24, 2026, from [Link]

-

What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. (2016). YouTube. Retrieved January 24, 2026, from [Link]

- CN107235957A - A kind of synthetic method for preparing Niraparib. (n.d.). Google Patents.

-

Overview of the wound healing assay preparation protocols. (A)... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

NF-κB. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Publishing. Retrieved January 24, 2026, from [Link]

-

Tubulin depolymerization may be an ancient biological motor. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 24, 2026, from [Link]

-

Emerging Strategies for Targeting Angiogenesis and the Tumor Microenvironment in Gastrointestinal Malignancies: A Comprehensive Review. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

GI50 values (μM) of compounds 17, 20, 22-25, 28, 29, and 31 against 60... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Anti-cancer agents with reactive species: piperidine, morpholine, aniline, and antipyrine[20][21][22]. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Recent advancement of piperidine moiety in treatment of cancer- A review. (2018). PubMed. Retrieved January 24, 2026, from [Link]

-

The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

(PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

Sources

- 1. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 2. Recent advancement of piperidine moiety in treatment of cancer- A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. Microtubule - Wikipedia [en.wikipedia.org]

- 10. Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. med.virginia.edu [med.virginia.edu]

- 12. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. MTT (Assay protocol [protocols.io]

- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mcb.berkeley.edu [mcb.berkeley.edu]

Methodological & Application

Application Note: Structural Elucidation of Piperidine-2-carboxamide using ¹H and ¹³C NMR Spectroscopy

Introduction

Piperidine-2-carboxamide is a key heterocyclic scaffold found in numerous pharmacologically active compounds and natural products. Its rigid, chair-like conformation and the presence of both hydrogen bond donor and acceptor groups make it a valuable building block in medicinal chemistry and drug development. Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules in solution.[1][2][3] This application note provides a detailed guide to the acquisition and interpretation of one-dimensional ¹H and ¹³C NMR spectra of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the chiral center at the C2 position, the protons on the piperidine ring are diastereotopic and are expected to show complex splitting patterns. The following tables provide predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of structurally related compounds, including piperidine and piperidine-2-carboxylic acid.[4][5] The spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H2 | 3.2 - 3.4 | dd | J = ~10, ~4 |

| H6eq | 2.9 - 3.1 | dt | J = ~12, ~3 |

| H6ax | 2.5 - 2.7 | t | J = ~12 |

| H3eq | 1.9 - 2.1 | m | |

| H3ax | 1.3 - 1.5 | m | |

| H4eq, H4ax | 1.5 - 1.7 | m | |

| H5eq, H5ax | 1.4 - 1.6 | m | |

| NH (amine) | 1.8 - 2.5 | br s | |

| NH₂ (amide) | 7.0 - 7.5, 5.5 - 6.0 | br s, br s |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (amide) | 175 - 178 |

| C2 | 58 - 62 |

| C6 | 45 - 48 |

| C4 | 25 - 28 |

| C3 | 23 - 26 |

| C5 | 22 - 25 |

Experimental Protocol: NMR Data Acquisition

This section outlines a standardized protocol for the preparation of a this compound sample and the subsequent acquisition of high-quality ¹H and ¹³C NMR spectra.

Materials and Equipment

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with 0.03% (v/v) TMS

-

High-quality 5 mm NMR tubes[6]

-

Pipettes and vials

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[7][8]

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small, clean vial. The choice of solvent is critical; it must dissolve the sample completely and have a deuterium signal for the spectrometer to lock onto.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. To avoid signal distortion from solid particles, it is good practice to filter the solution through a small plug of glass wool placed in the pipette.[6]

-

Capping and Mixing: Securely cap the NMR tube to prevent solvent evaporation. Ensure the sample is homogeneous by gently vortexing the tube.

-

Spectrometer Setup: Insert the NMR tube into a spinner turbine and place it in the NMR magnet.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium resonance of the solvent. This step compensates for any drift in the magnetic field. Subsequently, the magnetic field is shimmed to maximize its homogeneity across the sample volume, which is crucial for obtaining sharp, well-resolved NMR signals.

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum. Typically, 16 to 64 scans are sufficient for a sample of this concentration.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (from several hundred to several thousand) is usually required to achieve an adequate signal-to-noise ratio.[9]

-

-

Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. This is followed by phase correction, baseline correction, and integration of the signals to obtain the final, interpretable spectrum.

Results and Discussion: Spectral Interpretation

The acquired ¹H and ¹³C NMR spectra should be analyzed to confirm the structure of this compound.

Caption: Structure of this compound with key atoms for NMR assignment.

¹H NMR Spectrum Analysis

-

Amide Protons (NH₂): Two broad singlets are expected for the amide protons, typically in the downfield region (δ 7.0-7.5 and 5.5-6.0 ppm), due to restricted rotation around the C-N bond. Their chemical shift can be sensitive to concentration and temperature.

-

Amine Proton (NH): A broad singlet corresponding to the amine proton is expected between δ 1.8 and 2.5 ppm. This signal can be confirmed by a D₂O exchange experiment, where the peak disappears upon addition of a drop of D₂O.

-

H2 Proton: The proton at the C2 position, being adjacent to the electron-withdrawing carboxamide group, will be deshielded and is expected to appear as a doublet of doublets (dd) around δ 3.2-3.4 ppm.

-

H6 Protons: The two protons at the C6 position are diastereotopic. The equatorial proton (H6eq) is typically deshielded relative to the axial proton (H6ax) and will likely appear as a doublet of triplets (dt), while the axial proton will be a triplet (t).

-

Ring Protons (H3, H4, H5): The remaining methylene protons on the piperidine ring will produce a complex, overlapping multiplet region between δ 1.3 and 2.1 ppm. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for unambiguous assignment of these protons.

¹³C NMR Spectrum Analysis

-

Carbonyl Carbon (C=O): The carbon of the amide carbonyl group will be the most deshielded signal in the spectrum, appearing in the range of δ 175-178 ppm.[10]

-

C2 Carbon: The carbon bearing the carboxamide group will be found around δ 58-62 ppm.

-

C6 Carbon: The C6 carbon, adjacent to the nitrogen atom, is expected to resonate at approximately δ 45-48 ppm.[11]

-

C3, C4, and C5 Carbons: The remaining ring carbons will appear in the upfield region of the spectrum, typically between δ 22 and 28 ppm.[12]

Conclusion

This application note provides a comprehensive guide for the structural characterization of this compound using ¹H and ¹³C NMR spectroscopy. By following the detailed protocol for sample preparation and data acquisition, and utilizing the provided spectral predictions for interpretation, researchers can confidently verify the structure and purity of their synthesized compounds. For more complex molecules or for unambiguous assignment of all signals, advanced 2D NMR experiments are recommended.

References

-

Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11-24. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available at: [Link]

-

Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338). Available at: [Link]

-

Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Available at: [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available at: [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

UConn Health. (2016, November 29). Basics of NMR Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Available at: [Link]

-

KPU Pressbooks. (n.d.). 6.5 NMR Theory and Experiment – Organic Chemistry I. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]

-

University College London Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Available at: [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Small molecule NMR sample preparation. (2023, August 29). Available at: [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Solid-Phase Synthesis of Piperidine-2-Carboxamide Libraries: An Application Note and Detailed Protocol

Introduction: The Significance of the Piperidine-2-Carboxamide Scaffold in Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational rigidity and its ability to present substituents in well-defined three-dimensional orientations.[1][2] When functionalized at the 2-position with a carboxamide, the resulting this compound scaffold becomes a privileged structure in medicinal chemistry. This core element provides a versatile platform for creating diverse molecular libraries, enabling the exploration of vast chemical space in the quest for novel therapeutic agents.[3] The introduction of chiral piperidine scaffolds can significantly modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity.[4]

Solid-phase synthesis (SPS) offers a powerful and efficient methodology for the construction of such libraries.[5] By anchoring the initial building block to an insoluble polymer support, reagents and by-products can be easily removed by simple filtration and washing steps, thus streamlining the synthetic process and facilitating automation.[6] This application note provides a comprehensive guide to the solid-phase synthesis of this compound libraries, detailing the underlying principles, experimental protocols, and critical considerations for successful library generation.

Guiding Principles of the Solid-Phase Approach

The solid-phase synthesis of this compound libraries hinges on the principles of orthogonal protection group strategies, typically the Fmoc/tBu approach, which is widely used in solid-phase peptide synthesis (SPPS).[5][7] This strategy allows for the selective removal of protecting groups at different stages of the synthesis without affecting other protected functionalities or the linkage to the solid support.

Key Components of the Synthetic Strategy:

-

Solid Support: A polymeric resin, such as Wang resin, serves as the insoluble support onto which the first building block is anchored.[7] The choice of resin is critical as it dictates the nature of the C-terminal functionality of the final product.

-

Linker: A chemical moiety that connects the initial building block to the solid support. The linker must be stable throughout the synthesis but cleavable under specific conditions at the final step to release the desired product.

-

Protecting Groups: Temporary protecting groups, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, are used to protect the amine functionality of the piperidine scaffold during coupling reactions. These are typically removed by a mild base like piperidine.[8][9] Permanent protecting groups, such as the tert-butyl (tBu) group, are used for side-chain protection and are removed concomitantly with cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[5]

-

Coupling Reagents: Activating agents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), are used to facilitate the formation of the amide bond between the piperidine-2-carboxylic acid and the incoming amine.[10]

Experimental Workflow: A Visual Overview

The overall workflow for the solid-phase synthesis of a this compound library can be visualized as a cyclical process of deprotection and coupling, followed by a final cleavage step.

Caption: General workflow for the solid-phase synthesis of this compound libraries.

Detailed Protocols

Protocol 1: Resin Preparation and Loading of the First Building Block

This protocol describes the initial steps of preparing the solid support and attaching the Fmoc-protected piperidine-2-carboxylic acid.

Materials:

-

Wang Resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Fmoc-Piperidine-2-carboxylic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Place the desired amount of Wang resin in a reaction vessel and add DMF to swell the resin for at least 1 hour.[6]

-

Wash the swollen resin with DMF (3x) and then with DCM (3x).

-

Loading Solution Preparation: In a separate flask, dissolve Fmoc-Piperidine-2-carboxylic acid (2-4 equivalents relative to resin loading) and DMAP (0.1 equivalents) in DCM. Add DIC (2-4 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Loading Reaction: Add the activated Fmoc-Piperidine-2-carboxylic acid solution to the swollen resin. Agitate the mixture at room temperature for 4-16 hours.

-

Capping: To cap any unreacted hydroxyl groups on the resin, wash the resin with DCM (3x) and then treat with a solution of acetic anhydride and pyridine in DCM for 30 minutes.[11]

-

Washing: Wash the resin thoroughly with DCM (3x), DMF (3x), and finally with MeOH (3x).

-

Drying: Dry the resin under vacuum to a constant weight.

Protocol 2: Iterative Deprotection and Coupling for Library Synthesis

This protocol outlines the cyclical process of removing the Fmoc protecting group and coupling the next building block (an amine) to generate the carboxamide.

Materials:

-

Loaded Resin from Protocol 1

-

20% Piperidine in DMF (v/v)

-

DMF

-

Amine building block (R-NH2)

-

HBTU

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Resin Swelling: Swell the loaded resin in DMF for at least 30 minutes.

-

Fmoc Deprotection:

-

Washing: Wash the resin thoroughly with DMF (6x) to remove all traces of piperidine.

-

Monitoring Deprotection (Optional but Recommended): Perform a qualitative test, such as the Kaiser test, to confirm the presence of free primary amines.[13] A positive test (dark blue beads) indicates successful Fmoc removal.

-

Coupling Reaction:

-

In a separate vial, pre-activate the incoming amine by dissolving the amine building block (3-5 equivalents), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Add the activation mixture to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[7]

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Monitoring Coupling (Optional but Recommended): Perform a Kaiser test. A negative test (colorless or yellowish beads) indicates complete coupling. If the test is positive, repeat the coupling step.

-

Library Diversification: Repeat steps 2-7 with a different amine building block to introduce diversity at the carboxamide position. For diversification at the piperidine ring nitrogen, the N-H can be functionalized (e.g., by reductive amination or acylation) after the initial loading and before the final cleavage, provided an orthogonal protecting group strategy is employed for the piperidine nitrogen.[6]

Caption: The iterative deprotection and coupling cycle for library synthesis.

Protocol 3: Cleavage and Final Product Isolation

This protocol describes the final step of cleaving the synthesized this compound from the solid support and removing any side-chain protecting groups.

Materials:

-

Dried resin-bound product

-

Trifluoroacetic acid (TFA)

-

Deionized water

-

Triisopropylsilane (TIS) (as a scavenger)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Ensure the resin is thoroughly dried.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail, for example, TFA/Water/TIS (95:2.5:2.5 v/v/v).[13]

-

Cleavage Reaction: Add the cleavage cocktail to the resin and allow the mixture to react for 2-3 hours at room temperature with occasional agitation.[11][14]

-

Filtration: Filter the resin and collect the filtrate containing the cleaved product.

-

Resin Washing: Wash the resin with a small amount of fresh TFA (2x) and combine the filtrates.

-

Precipitation: Add the combined filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude product.

-

Isolation: Collect the precipitate by centrifugation or filtration.

-

Washing: Wash the crude product with cold diethyl ether (3x) to remove residual scavengers and TFA.

-

Drying: Dry the final product under vacuum.

Data Presentation and Quality Control

Table 1: Reagent and Condition Summary

| Step | Reagent/Condition | Purpose | Typical Quantity/Time |

| Loading | Fmoc-Piperidine-2-carboxylic acid, DIC, DMAP in DCM | Covalent attachment to resin | 2-4 eq., 4-16 h |

| Fmoc Deprotection | 20% Piperidine in DMF | Removal of Fmoc group | 2 x 15 min |

| Amide Coupling | Amine (R-NH2), HBTU, DIPEA in DMF | Formation of carboxamide bond | 3-5 eq., 1-2 h |

| Cleavage | TFA/Water/TIS (95:2.5:2.5) | Cleavage from resin and side-chain deprotection | 2-3 h |

Analytical Characterization

The purity and identity of the final library members should be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude and purified products.

-

Mass Spectrometry (MS): To confirm the molecular weight of the desired compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of representative library members.

Troubleshooting and Expert Insights

-

Incomplete Coupling: If the Kaiser test remains positive after the coupling step, a double coupling (repeating the coupling step) is recommended.[15] For sterically hindered amines, extended reaction times or the use of alternative coupling reagents may be necessary.

-

Racemization: While the use of urethane-based protecting groups like Fmoc minimizes racemization, it is crucial to avoid prolonged activation times and the use of excessive base during coupling.[5]

-

Aggregation: During the synthesis of longer or more complex molecules, chain aggregation on the resin can hinder reagent access. The use of solvents like N-methylpyrrolidone (NMP) or the incorporation of structure-disrupting building blocks can mitigate this issue.

-

Cleavage By-products: The use of scavengers like TIS in the cleavage cocktail is essential to trap reactive carbocations generated from the cleavage of tBu-based protecting groups, thereby preventing side reactions with the product.[13]

Conclusion

The solid-phase synthesis of this compound libraries is a robust and efficient strategy for generating diverse collections of drug-like molecules. By leveraging the well-established principles of Fmoc-based solid-phase synthesis, researchers can systematically explore the structure-activity relationships of this important scaffold. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and professionals in the field of drug development, enabling the successful implementation of this powerful synthetic methodology.

References

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]

- Edwards, P. J., et al. (1998). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Molecular Diversity, 3(4), 267–280.

-

Martelli, G., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 8096–8107. Retrieved from [Link]

- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Palasek, S., et al. (2007). Peptide Synthesis. Bio-protocol, 2(12), e217.

- Barlos, K., et al. (1989). Synthesis of peptide amides by Fmoc-solid-phase peptide synthesis and acid labile anchor groups. International Journal of Peptide and Protein Research, 34(5), 394–398.

-

Ontores. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

- Gomara, M. J., & Haro, I. (2019). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 6, 1146–1155.

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Antonov, D., et al. (2022).

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Retrieved from [Link]

- Hoogewijs, K., Deceuninck, A., & Madder, A. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis.

- Fields, G. B., & Noble, R. L. (1990). Principles and Practice of Solid-Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 35(3), 161–214.

-

Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

- Spring, D. R. (2012). DIVERSITY-ORIENTED SYNTHESIS. In P. H. Toy & Y. Lam (Eds.)

- Balakumar, C., et al. (2019). Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids …. ChemistrySelect, 4(31), 9143-9147.

- Thomas, B., et al. (2014). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 126(5), 1481–1488.

- Pedersen, S. L., et al. (2021). Green Solid-Phase Peptide Synthesis: Oxyma-Triggered Spectrophotometric Monitoring of Residual Piperidine. Organic Process Research & Development, 25(10), 2294–2299.

- Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14.

- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.

- Smith, A. B., et al. (2011). Diversity-oriented synthesis of 2,4,6-trisubstituted piperidines via type II anion relay chemistry. Organic Letters, 13(13), 3438–3441.

- Wang, Z., et al. (2021). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Chemistry–An Asian Journal, 16(18), 2636–2640.

- Behrendt, R., et al. (2016). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science, 22(1), 4-10.

- Wessjohann, L. A., & Ruijter, E. (n.d.).

- Uršič, M., et al. (2020). Cyclization of piperidine carboxamides towards final piperidin-3-yl-oxathiazol-2-ones. Arkivoc, 2020(5), 136-151.

- Galloway, W. R. J. D., et al. (2013). The Basics of Diversity-Oriented Synthesis. In A. Trabocchi (Ed.), Diversity-Oriented Synthesis: Basics and Applications in Organic Synthesis, Drug Discovery, and Chemical Biology. John Wiley & Sons, Inc.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. ajchem-a.com [ajchem-a.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. peptide.com [peptide.com]

- 12. rsc.org [rsc.org]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. peptide.com [peptide.com]

- 15. bio-protocol.org [bio-protocol.org]

Troubleshooting & Optimization

Minimizing racemization during chiral Piperidine-2-carboxamide synthesis

Technical Support Center: Chiral Piperidine-2-Carboxamide Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for chiral this compound synthesis. This hub is designed for researchers, scientists, and drug development professionals navigating the complexities of stereoselective amide bond formation. Preserving the stereochemical integrity of the C2 position on the piperidine ring is paramount for pharmacological activity, and this guide provides in-depth, field-proven insights to help you troubleshoot and optimize your synthetic routes. We will delve into the causality behind common experimental challenges and offer robust, self-validating protocols to minimize racemization and ensure the highest enantiomeric purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during the coupling of piperidine-2-carboxylic acid?

A1: The primary mechanism of racemization during the amide coupling of N-protected piperidine-2-carboxylic acid involves the abstraction of the acidic proton at the α-carbon (C2).[1][2] The process is initiated by the activation of the carboxylic acid group, which significantly increases the acidity of this α-proton. In the presence of a base, this proton can be removed to form a planar enolate or a related achiral intermediate. Subsequent re-protonation can occur from either face of the planar intermediate, leading to a mixture of both (S) and (R) enantiomers, thus eroding the enantiomeric excess (ee) of your product.[1][3] For N-acyl protected amino acids, a common pathway is through the formation of a 5(4H)-oxazolone, which readily tautomerizes to an aromatic oxazole, an achiral intermediate.[1] While piperidine-2-carboxylic acid is a cyclic secondary amino acid, if N-acylated, this pathway remains a significant risk.

Q2: My starting material, N-Boc-L-pipecolic acid, has an ee of >99%. After coupling, my product's ee has dropped to 90%. What are the most likely causes?

A2: A drop in enantiomeric excess from >99% to 90% is a significant loss of stereochemical integrity and typically points to issues within the amide coupling step itself. The most common culprits are:

-

Suboptimal Coupling Reagent/Additive Combination: Using a carbodiimide like EDC or DCC without a racemization-suppressing additive is a frequent cause.[1][4] These additives (e.g., HOAt, HOBt, OxymaPure) are crucial for trapping the highly reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization.[1][5][6]

-

Incorrect Base Selection or Stoichiometry: The choice and amount of base are critical.[5] Stronger bases or an excess of base can directly facilitate the deprotonation of the α-carbon.[1] Bases like triethylamine (TEA) are often more problematic than sterically hindered, weaker bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.[1]

-

Elevated Reaction Temperature: Amide coupling reactions should generally be performed at low temperatures (e.g., starting at 0 °C or even -15 °C and slowly warming to room temperature).[1] Higher temperatures accelerate the rate of racemization, often more significantly than the rate of the desired amide bond formation.

-

Prolonged Activation Time: Allowing the carboxylic acid to sit for an extended period after activation (addition of coupling reagent) but before the addition of the amine nucleophile increases the opportunity for the activated intermediate to racemize.

Troubleshooting Guide: Low Enantiomeric Excess (ee)

This section provides a systematic approach to diagnosing and solving issues of racemization in your synthesis.

Issue: My chiral HPLC analysis shows significant racemization (>5%) in my final this compound product.

Below is a troubleshooting workflow to systematically address this problem.

Caption: Impact of base selection on racemization risk.

Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling using COMU

This protocol is recommended for sensitive substrates where maintaining chiral purity is the highest priority.

Materials:

-

N-Boc-(L)-Piperidine-2-carboxylic acid (1.0 eq)

-

Amine (as free base or HCl salt) (1.1 eq)

-

COMU (1.1 eq)

-

N,N-Diisopropylethylamine (DIEA) (2.2 eq if using amine HCl salt; 1.1 eq if using free amine)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-(L)-Piperidine-2-carboxylic acid (1.0 eq) and the amine (1.1 eq).

-

Dissolve the components in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

Add DIEA (appropriate equivalents) dropwise to the solution. Stir for 5 minutes.

-

In a single portion, add COMU (1.1 eq) to the reaction mixture. The solution may change color (e.g., to orange-red in the presence of DIEA). [7]6. Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

-

Workup: Once complete, dilute the reaction with ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Analysis: Determine the enantiomeric excess of the purified product using a validated chiral HPLC or SFC method.

Protocol 2: Chiral HPLC Analysis

A validated analytical method is essential to accurately quantify racemization.

General Method Development:

-

Obtain a Racemic Standard: Synthesize a small amount of the target amide using conditions known to cause racemization (e.g., EDC with excess TEA at room temperature) to get a 50:50 mixture of enantiomers. This is crucial for confirming peak identity and ensuring the column can resolve the enantiomers.

-

Column Screening: Screen several chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are often effective for this class of compounds. [8][9]3. Mobile Phase Optimization: Start with a standard mobile phase like Hexane/Isopropanol or Hexane/Ethanol. Vary the ratio and introduce additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds to improve peak shape and resolution.

-

Validation: Once baseline separation is achieved, validate the method for linearity, precision, and accuracy. The limit of quantification (LOQ) for the undesired enantiomer should be sufficiently low (e.g., <0.1%).

References

-

Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(12), 1643-1657. [Link]

-

Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5384. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

-

Chemistry : The Mystery of Molecules. (2020, May 8). Peptide racemization & Tautomerism: Advantage & difficulty & application of this idea for Ibuprofen. YouTube. [Link]

-

John Trant. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

-

Zhang, Z., et al. (2021). Sustainable synthesis of long-acting local anesthetics ropivacaine and levobupivacaine under batch and continuous flow via asymmetric hydrogenation. Organic Chemistry Frontiers, 8(1), 79-84. [Link]

-

Gallou, F., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(15), 3822-3825. [Link]

-

Al-Hourani, B. J., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Molecules, 27(17), 5653. [Link]

-

ResearchGate. (n.d.). Racemization pathways during amide bond formation. ResearchGate. [Link]

-

Zhang, Z., et al. (2021). Sustainable synthesis of long-acting local anesthetics ropivacaine and levobupivacaine under batch and continuous flow via asymmetric hydrogenation. Organic Chemistry Frontiers, 8, 79-84. [Link]

-

Al-Majid, A. M., et al. (2012). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Journal of the Chilean Chemical Society, 57(3), 1276-1279. [Link]

- Google Patents. (2004). US20040024021A1 - Bupivacaine enantiomers and levobupivacaine.

-

González, T., et al. (2003). Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels. British Journal of Pharmacology, 138(8), 1438-1446. [Link]

-

Iris Biotech. (n.d.). The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. Iris Biotech. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

-

Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]

-

Al-Majid, A. M., et al. (2012). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. [Link]

-

Liu, G., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]

-

Wang, Y., et al. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Molecules, 28(22), 7529. [Link]

-

Pirkle, W. H., & Welch, C. J. (1991). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society, 113(26), 9575-9581. [Link]

-